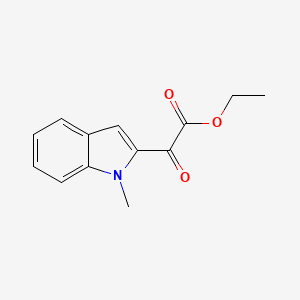

ethyl2-(1-methyl-1H-indol-2-yl)-2-oxoacetate

Description

Ethyl 2-(1-methyl-1H-indol-2-yl)-2-oxoacetate is an indole-derived oxoacetate ester characterized by a 1-methylindole moiety substituted at the 2-position with an ethyl oxoacetate group. The compound’s structure combines the aromaticity of the indole ring with the electrophilic reactivity of the α-ketoester group, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name |

ethyl 2-(1-methylindol-2-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)11-8-9-6-4-5-7-10(9)14(11)2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQKLUUIVGPEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=CC=CC=C2N1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl2-(1-methyl-1H-indol-2-yl)-2-oxoacetate typically involves the reaction of indole derivatives with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl2-(1-methyl-1H-indol-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents include halogens and nitrating agents.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl2-(1-methyl-1H-indol-2-yl)-2-oxoacetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl2-(1-methyl-1H-indol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between ethyl 2-(1-methyl-1H-indol-2-yl)-2-oxoacetate and related oxoacetate/indole derivatives:

Table 1: Structural and Functional Comparison of Ethyl 2-(1-Methyl-1H-Indol-2-yl)-2-Oxoacetate and Analogues

Structural Variations and Implications

Heterocyclic vs. This difference may influence receptor-binding specificity; for example, PPARγ agonism in benzothiazole derivatives versus anticancer activity in bromophenyl analogues . Substitution at the indole 2-position (target compound) versus 3-position () alters electronic distribution. Indol-3-yl derivatives often exhibit stronger intermolecular interactions due to the proximity of the nitrogen lone pair .

Functional Group Modifications Ester vs. Amide: The ester group in the target compound is more hydrolytically labile than the amide in adamantane-indole derivatives (), which may affect metabolic stability. Substituent Effects: The 1-methyl group on the indole nitrogen in the target compound reduces hydrogen-bond donor capacity compared to unsubstituted indoles (e.g., ). Adamantane substitution () introduces steric bulk, likely improving membrane permeability but reducing solubility .

Biological Activity Trends PPARγ Agonism: Benzothiazole-oxoacetate hybrids () show dose-dependent PPARγ modulation, suggesting that heterocycle choice critically impacts nuclear receptor targeting. Anticancer Activity: Bromophenyl-oxoacetates () demonstrate low micromolar IC50 values, likely due to halogen-induced lipophilicity and electrophilicity enhancing DNA interaction . Antimicrobial Potential: Indole-oxoacetamides () with hydrazine linkers exhibit antimicrobial effects, highlighting the role of nitrogen-rich functional groups in disrupting bacterial membranes .

Biological Activity

Ethyl 2-(1-methyl-1H-indol-2-yl)-2-oxoacetate is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on various research findings.

1. Chemical Structure and Properties

Ethyl 2-(1-methyl-1H-indol-2-yl)-2-oxoacetate features an indole core, which is a common structural motif in many bioactive compounds. The presence of the oxoacetate group is significant as it influences the compound's reactivity and biological properties.

Target of Action

Indole derivatives, including ethyl 2-(1-methyl-1H-indol-2-yl)-2-oxoacetate, are known to bind with high affinity to various biological receptors, which can lead to significant changes in cellular functions.

Mode of Action

The compound exhibits multiple modes of action, including:

- Anticancer Activity : Indole derivatives have been shown to disrupt cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : The compound has demonstrated efficacy against a range of microbial pathogens, suggesting potential applications in treating infections.

Biochemical Pathways

The broad spectrum of biological activities associated with indole derivatives indicates that ethyl 2-(1-methyl-1H-indol-2-yl)-2-oxoacetate likely interacts with multiple biochemical pathways, affecting gene expression and enzyme activity .

Anticancer Activity

A study assessing the antiproliferative effects of various indole derivatives found that compounds similar to ethyl 2-(1-methyl-1H-indol-2-yl)-2-oxoacetate showed significant growth inhibition in cancer cell lines. For instance, when tested against the NCI-60 cancer cell panel, certain derivatives exhibited over 50% growth inhibition in specific cell lines such as UO-31 (renal cancer) and HOP-92 (lung cancer) .

| Cell Line | Growth Inhibition (%) |

|---|---|

| UO-31 | >50 |

| HOP-92 | Moderate |

| SNB-75 | >50 |

Antimicrobial Activity

Research has indicated that indole derivatives possess antimicrobial properties. Ethyl 2-(1-methyl-1H-indol-2-yl)-2-oxoacetate has been evaluated for its effectiveness against bacterial strains, showing promising results in inhibiting growth.

Case Study: Anticancer Screening

In a study where various indole derivatives were synthesized and screened for anticancer activity using the MTT assay, ethyl 2-(1-methyl-1H-indol-2-yl)-2-oxoacetate was included among the tested compounds. Results indicated that this compound could significantly reduce cell viability in HeLa cells (cervical cancer), further supporting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of indole derivatives highlighted that ethyl 2-(1-methyl-1H-indol-2-yl)-2-oxoacetate exhibited notable activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

5. Pharmacokinetics and Toxicity

The pharmacokinetic profile of ethyl 2-(1-methyl-1H-indol-2-yl)-2-oxoacetate remains to be fully elucidated; however, existing data on similar compounds suggest favorable absorption and distribution characteristics. Toxicity assessments are crucial for determining safety profiles, especially for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(1-methyl-1H-indol-2-yl)-2-oxoacetate?

- Methodological Answer : The compound is typically synthesized via refluxing indole derivatives with ethyl chlorooxoacetate in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen. Reaction progress is monitored using thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography. Key intermediates, such as 1-methylindole, are alkylated at the 2-position to introduce the oxoacetate moiety .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization employs spectroscopic techniques:

- FT-IR to identify carbonyl (C=O) and indole N-H stretches.

- <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and ester group integrity.

- Mass spectrometry (MS) for molecular ion verification.

- Elemental analysis to validate purity .

Q. What methods are used to assess purity, and how are impurities addressed?

- Methodological Answer : Purity is assessed via HPLC (reverse-phase C18 column) or GC-MS. Impurities, such as unreacted starting materials or byproducts (e.g., hydrolyzed esters), are minimized by optimizing reaction stoichiometry and using anhydrous conditions. Recrystallization in ethanol/water mixtures further enhances purity .

Advanced Research Questions

Q. How can synthetic yields be optimized using Design of Experiments (DOE)?

- Methodological Answer : DOE approaches systematically vary parameters (temperature, solvent polarity, catalyst concentration) to identify optimal conditions. For example, elevated temperatures (60–80°C) improve reaction kinetics, while Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution at the indole 2-position. Response surface methodology (RSM) models predict yield maxima .

Q. How are contradictions between experimental and theoretical spectroscopic data resolved?

- Methodological Answer : Discrepancies in vibrational spectra (e.g., C=O stretching frequencies) arise from solvent effects or crystal packing. Molecular dynamics (MD) simulations or X-ray crystallography clarify structural conformations. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level align experimental FT-IR bands with theoretical predictions .

Q. What strategies explore structure-activity relationships (SAR) for biological activity?

- Methodological Answer : Substituent variations (e.g., halogenation at the indole 5-position or ester group modification) are introduced via targeted synthesis. Biological assays (e.g., cytotoxicity against cancer cell lines or enzyme inhibition) quantify activity changes. For example, 5-fluoro derivatives show enhanced anti-proliferative effects compared to methyl-substituted analogs .

Q. How is computational modeling applied to predict electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvent effects are modeled using the Polarizable Continuum Model (PCM). These studies guide the design of derivatives with improved electron-withdrawing/donating capabilities for catalytic or pharmaceutical applications .

Q. What protocols ensure safe handling and disposal?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Waste is neutralized with 10% sodium bicarbonate before disposal in designated organic waste containers. Spills are managed using absorbent materials (e.g., vermiculite) and reported per institutional safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.